molecular formula C7H7NO3 B11757471 3-[(Hydroxyimino)methyl]benzene-1,2-diol

3-[(Hydroxyimino)methyl]benzene-1,2-diol

Cat. No.: B11757471
M. Wt: 153.14 g/mol
InChI Key: UAICVXLIXRIZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydroxyimino)methyl]benzene-1,2-diol typically involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:

2,3-Dihydroxybenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2,3-Dihydroxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dihydroxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Hydroxyimino)methyl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can convert the oxime group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of 2,3-dihydroxybenzylamine.

    Substitution: Formation of various substituted catechols depending on the substituent introduced.

Scientific Research Applications

3-[(Hydroxyimino)methyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-[(Hydroxyimino)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): A precursor to 3-[(Hydroxyimino)methyl]benzene-1,2-diol, known for its antioxidant properties.

    Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with applications in photography and skin lightening.

    Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other dihydroxybenzene derivatives.

Properties

IUPAC Name

3-(hydroxyiminomethyl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAICVXLIXRIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.